BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2,3-Dinitrotoluene: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Dinitrotoluene

Cat. No.: B167053

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
dinitrotoluene (2,3-DNT), a significant nitroaromatic compound. This document is intended to
serve as a core resource for researchers and professionals involved in the identification,
characterization, and analysis of this molecule. The guide presents a summary of nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed
experimental protocols, and visualizations to aid in understanding the molecular structure and
analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2,3-dinitrotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
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Chemical Shift (8) ppm Multiplicity Assighment
~8.02 d Aromatic H
~7.67 t Aromatic H
~7.58 d Aromatic H
~2.43 S -CHs

Solvent: CDCls, Frequency: 90 MHz[1]
13C NMR (Carbon-13) NMR Data

Experimental 13C NMR data for 2,3-dinitrotoluene is not readily available in publicly accessible
databases. However, based on established chemical shift ranges for similar nitroaromatic
compounds, the following are expected approximate chemical shifts.[2][3][4][5]

Chemical Shift (8) ppm Assighment
~150 - 145 C-NO2

~140 - 130 C-CHs
~135-120 Aromatic C-H
~20-15 -CHs

Infrared (IR) Spectroscopy

The infrared spectrum of 2,3-dinitrotoluene exhibits characteristic absorption bands

corresponding to its functional groups.[6][7][8][9]
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Wavenumber (cm~?) Intensity Assignment

~1530 Strong Asymmetric NO2 Stretch
~1350 Strong Symmetric NO2 Stretch
~3100 - 3000 Medium Aromatic C-H Stretch
~2970 - 2850 Medium Aliphatic C-H Stretch
~1600 - 1450 Medium to Weak Aromatic C=C Stretch

Mass Spectrometry (MS)

The mass spectrum of 2,3-dinitrotoluene provides information about its molecular weight and
fragmentation pattern.[1][10][11][12][13][14][15]

miz Relative Intensity Assighment

182 Moderate [M]* (Molecular lon)
165 High [M-OH]*

135 High [M-NO2-H]*

119 Moderate [M-NO2-O]*

91 Moderate [C7H7]* (Tropylium ion)
65 Moderate [CsHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These
protocols are based on standard laboratory practices for the analysis of solid organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 2,3-

dinitrotoluene.
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Materials:

2,3-Dinitrotoluene sample

Deuterated solvent (e.g., Chloroform-d, CDCIs)

5 mm NMR tubes

NMR Spectrometer (e.g., 400 MHz)

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 2,3-dinitrotoluene in 0.6-0.7 mL of
deuterated chloroform (CDCIs) in a clean, dry NMR tube. Ensure the sample is fully
dissolved.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.

o Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation
delay) for both *H and *3C experiments. For 13C NMR, a larger number of scans is typically
required to achieve a good signal-to-noise ratio.

e Spectrum Acquisition: Acquire the *H and 3C NMR spectra.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

o Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a
reference. Integrate the peaks in the *H spectrum and identify the chemical shifts and
multiplicities of the signals in both spectra to assign them to the respective protons and
carbons in the molecule.
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Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To identify the functional groups present in 2,3-dinitrotoluene by obtaining its
infrared absorption spectrum.

Materials:

2,3-Dinitrotoluene sample

Potassium bromide (KBr), IR-grade, dried

Agate mortar and pestle

Pellet press

FTIR spectrometer
Procedure:
e Sample Preparation:

o In an agate mortar, thoroughly grind 1-2 mg of the 2,3-dinitrotoluene sample with
approximately 100-200 mg of dry KBr powder until a fine, homogeneous powder is
obtained.[16][17][18][19][20]

o Transfer the mixture to a pellet die.

o Pellet Formation: Place the die in a hydraulic press and apply pressure (typically 8-10 tons)
for several minutes to form a transparent or translucent pellet.[16][17][18]

e Spectrum Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the range of 4000-400 cm™1,
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» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups (e.g., -NOz, aromatic C-H, C=C).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,3-dinitrotoluene.
Materials:

¢ 2,3-Dinitrotoluene sample

 Volatile organic solvent (e.g., dichloromethane, acetone)

o GC-MS instrument equipped with a suitable capillary column (e.g., non-polar)

Procedure:

e Sample Preparation: Prepare a dilute solution of the 2,3-dinitrotoluene sample
(approximately 10-100 pg/mL) in a suitable volatile solvent.[21][22][23][24][25]

e Instrument Setup:

o Set the GC oven temperature program, injector temperature, and carrier gas flow rate. A
typical program might start at a lower temperature and ramp up to a higher temperature to
ensure good separation.

o Set the mass spectrometer parameters, including the ionization mode (typically Electron
lonization - El), mass range, and scan speed.

 Injection and Analysis: Inject a small volume (e.g., 1 uL) of the sample solution into the GC.
The compound will be vaporized, separated on the column, and then introduced into the
mass spectrometer for ionization and detection.

o Data Analysis:

o ldentify the peak corresponding to 2,3-dinitrotoluene in the total ion chromatogram.
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o Analyze the mass spectrum of this peak to determine the molecular ion and the major
fragment ions.

Visualizations

The following diagrams illustrate the chemical structure of 2,3-dinitrotoluene and a general
workflow for its spectroscopic analysis.

Chemical Structure of 2,3-Dinitrotoluene
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Caption: Molecular structure of 2,3-Dinitrotoluene.

General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dinitrotoluene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167053#spectroscopic-data-nmr-ir-mass-spec-of-2-
3-dinitrotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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